molecular formula C27H20ClN7O3 B2901885 N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide CAS No. 1172422-54-6

N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2901885
CAS No.: 1172422-54-6
M. Wt: 525.95
InChI Key: CWPCTGFPPUNHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that is related to the class of drugs known as Akt inhibitors . Akt inhibitors are a type of medication used in the treatment of various types of cancers. They work by blocking the action of a protein called Akt, which is involved in cell growth and survival .


Synthesis Analysis

The synthesis of this compound is likely to involve complex organic chemistry reactions. Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved papers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-6-yl group, a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a naphthalen-2-yloxy group .


Chemical Reactions Analysis

The compound, being an Akt inhibitor, is likely to interact with the Akt protein in cells, inhibiting its function and leading to decreased cell growth and survival . The exact chemical reactions it undergoes within the body are not detailed in the retrieved papers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the retrieved papers .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the retrieved papers . As with any drug, it is likely to have side effects and potential risks, which would need to be evaluated in clinical trials.

Future Directions

The development of new Akt inhibitors is an active area of research, with the aim of improving efficacy and reducing side effects . This compound could potentially be a part of this research, although more information would be needed to confirm this.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN7O3/c1-16-12-23(30-24(36)15-38-21-11-6-17-4-2-3-5-18(17)13-21)35(33-16)27-31-25-22(26(37)32-27)14-29-34(25)20-9-7-19(28)8-10-20/h2-13,22,25,27,29,31H,14-15H2,1H3,(H,30,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZBBZXEIPDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C4NC5C(CNN5C6=CC=C(C=C6)Cl)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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